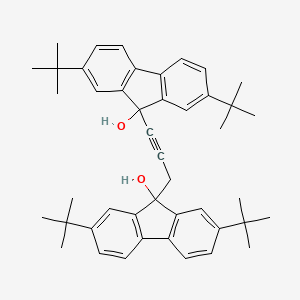
9,9'-(Prop-1-yne-1,3-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-(Prop-1-yne-1,3-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol): is a complex organic compound known for its unique structural properties It consists of two fluorenol units connected by a prop-1-yne-1,3-diyl linker, with tert-butyl groups providing steric hindrance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Prop-1-yne-1,3-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol) typically involves the coupling of 2,7-di-tert-butyl-9H-fluoren-9-ol with a prop-1-yne-1,3-diyl linker. The reaction conditions often include the use of palladium catalysts and bases to facilitate the coupling reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenol units, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenol units to fluorenes.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Fluorene derivatives.
Substitution: Compounds with modified tert-butyl groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of organic reaction mechanisms and material properties.
Biology and Medicine:
Industry: In the field of organic electronics, this compound is of interest for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to its electronic properties and stability.
Mechanism of Action
The mechanism by which 9,9’-(Prop-1-yne-1,3-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol) exerts its effects is primarily related to its electronic structure. The presence of the prop-1-yne-1,3-diyl linker and tert-butyl groups influences the compound’s electronic properties, making it suitable for use in electronic applications. The molecular targets and pathways involved are typically related to the compound’s ability to participate in electron transfer processes and its stability under various conditions.
Comparison with Similar Compounds
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(9H-fluoren-9-ol): This compound has a similar fluorenol structure but with a biphenyl linker instead of a prop-1-yne-1,3-diyl linker.
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol): Similar to the above compound but with tert-butyl groups.
Uniqueness: The unique aspect of 9,9’-(Prop-1-yne-1,3-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol) lies in its prop-1-yne-1,3-diyl linker, which imparts distinct electronic properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics.
Properties
CAS No. |
64527-43-1 |
|---|---|
Molecular Formula |
C45H52O2 |
Molecular Weight |
624.9 g/mol |
IUPAC Name |
2,7-ditert-butyl-9-[3-(2,7-ditert-butyl-9-hydroxyfluoren-9-yl)prop-2-ynyl]fluoren-9-ol |
InChI |
InChI=1S/C45H52O2/c1-40(2,3)28-14-18-32-33-19-15-29(41(4,5)6)25-37(33)44(46,36(32)24-28)22-13-23-45(47)38-26-30(42(7,8)9)16-20-34(38)35-21-17-31(27-39(35)45)43(10,11)12/h14-21,24-27,46-47H,22H2,1-12H3 |
InChI Key |
SUHHIWRYWNPRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2(CC#CC4(C5=C(C=CC(=C5)C(C)(C)C)C6=C4C=C(C=C6)C(C)(C)C)O)O)C=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




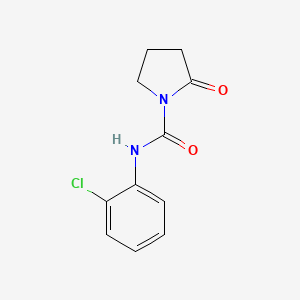
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)

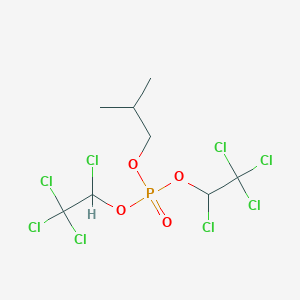
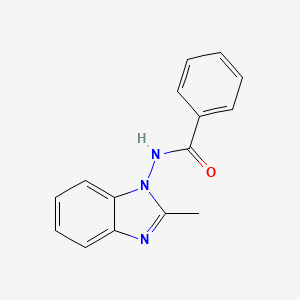
![1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14496178.png)
![2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride](/img/structure/B14496180.png)
![3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole](/img/structure/B14496183.png)
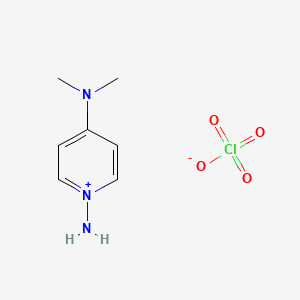
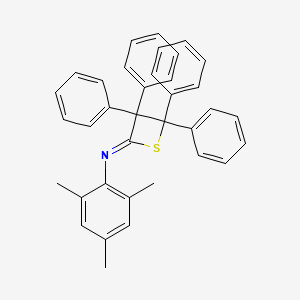
![[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14496197.png)
